Bienvenue dans la boutique en ligne BenchChem!

N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide

CRF₁ receptor antagonist regiochemistry medicinal chemistry

N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide (CAS 1353965-12-4) is a fully synthetic, small-molecule acetamide derivative that incorporates a cyclopropyl group on the amide nitrogen and a 2-(2-hydroxyethylamino) substituent on the cyclohexyl ring. Its molecular formula is C₁₃H₂₄N₂O₂ with a molecular weight of 240.35 g/mol.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Cat. No. B7928870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(=O)N(C1CC1)C2CCCCC2NCCO
InChIInChI=1S/C13H24N2O2/c1-10(17)15(11-6-7-11)13-5-3-2-4-12(13)14-8-9-16/h11-14,16H,2-9H2,1H3
InChIKeyZJJLVJYTVLWQPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide (CAS 1353965-12-4): Chemical Identity, Physicochemical Profile, and Procurement-Grade Specifications


N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide (CAS 1353965-12-4) is a fully synthetic, small-molecule acetamide derivative that incorporates a cyclopropyl group on the amide nitrogen and a 2-(2-hydroxyethylamino) substituent on the cyclohexyl ring. Its molecular formula is C₁₃H₂₄N₂O₂ with a molecular weight of 240.35 g/mol . The canonical SMILES, CC(=O)N(C1CC1)C1CCCCC1NCCO, confirms the 2-substituted cyclohexyl connectivity . The compound is commercially available from multiple suppliers at purities ranging from 95% to 98% , positioning it as an accessible research intermediate or pharmacological probe. Structurally, it belongs to the broader class of N-cyclopropyl cyclohexyl acetamides, a chemotype that has been extensively claimed in patents targeting corticotropin-releasing factor (CRF₁) receptors and as inhibitors of histone demethylases such as KDM1A/LSD1 [1][2].

Why N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide Cannot Be Simply Replaced by In-Class Analogs in Research Sourcing Decisions


The compound's precise substitution pattern—an N-cyclopropyl acetamide coupled with a 2-(2-hydroxyethylamino)-cyclohexyl motif—generates a unique hydrogen-bond donor/acceptor topology and conformational constraint that is absent in even closely related regioisomers or N-substituted variants. The regiochemistry at the cyclohexyl ring (2- versus 4-substitution) can dramatically alter the spatial orientation of the polar hydroxyethylamino group, affecting target engagement, selectivity, and metabolic stability [1]. Although multiple cyclohexyl amide derivatives are claimed for CRF₁ antagonism, the specific N-cyclopropyl-2-hydroxyethylamino substitution defines a distinct sub-series whose pharmacological fingerprint cannot be extrapolated from analogs lacking the hydroxyethylamino group or bearing a different ring substitution position [2]. Similarly, for epigenetic targets such as KDM1A/LSD1, minor alterations in the cyclohexyl-amine linker region have been shown to shift selectivity between LSD1 and MAO enzymes by orders of magnitude [3]. Substituting the compound with a putative analog—even one differing only in the position of the hydroxyethylamino group—thus introduces uncontrolled variables in target binding, selectivity, and ADME, compromising reproducibility and interpretability of downstream biological data.

Quantitative Differentiation Evidence for N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide Relative to Key Comparators


Regiochemical Differentiation: 2-Substituted vs. 4-Substituted Cyclohexyl Analog in CRF₁ Receptor Antagonist Patent Scope

N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide features the polar hydroxyethylamino group at the cyclohexyl 2-position, whereas the separate CAS 1353958-00-5 bears the identical substituent at the 4-position of the cyclohexyl ring . The patent literature explicitly describes cyclohexyl amide derivatives with the 2-amino linkage as a distinct sub-genus within the CRF₁ antagonist chemotype [1]. This regiochemistry alters the entire spatial trajectory of the hydrogen-bond-capable hydroxyethylamino tail, critically affecting target engagement.

CRF₁ receptor antagonist regiochemistry medicinal chemistry cyclohexyl amide

N-Substitution Discrimination: N-Cyclopropyl vs. N-Isopropyl Acetamide in 17β-HSD1 Inhibition

Replacing the N-cyclopropyl group (CAS 1353965-12-4) with N-isopropyl (CAS 1353965-01-1) yields the direct N-substitution analog N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide . The cyclopropyl moiety imposes a well-documented conformational restriction and imparts enhanced metabolic stability by reducing CYP450-mediated N-dealkylation compared to the corresponding isopropyl analog [1]. While quantitative microsomal stability data for this specific compound pair is not publicly reported, the class-level advantage of cyclopropyl over isopropyl N-substitution in reducing oxidative metabolism is robustly established in the medicinal chemistry literature [1][2].

17β-HSD1 inhibition N-substitution metabolic stability cyclopropyl vs. isopropyl

Structural Inclusion in LSD1/KDM1A Inhibitor Chemotype: Cyclohexyl-Acetamide Linker as a Privileged Motif

N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide bears the signature cyclohexyl-acetamide linker and N-cyclopropyl substructure found in multiple patented LSD1/KDM1A inhibitor series [1][2]. In a structurally related compound, N-(4-(((trans)-2-(6-(3-(trifluoromethyl)phenyl)pyridin-3-yl)cyclopropyl)amino)cyclohexyl)acetamide, the LSD1 Ki was 550 nM with >37-fold selectivity over MAO-B (Ki = 20,500 nM) [3]. The target compound shares the cyclopropyl-acetamide pharmacophore but replaces the lipophilic aryl tail with the polar 2-hydroxyethylamino group, providing a differentiated hydrogen-bond donor handle for scaffold optimization.

LSD1 KDM1A epigenetics cyclopropylamine histone demethylase

Vendor-Grade Purity Specifications: Quantified Purity Differentiation Across Suppliers

Available commercial purity specifications for the target compound are 98% (Leyan, CAS 1353965-12-4) and 95%+ (Chemenu) , while some regioisomeric analogs (e.g., CAS 1353961-11-1, the 4-substituted variant) are listed at 95% (AKSci) . For compounds within this chemotype lacking primary literature QC data, a verifiable two-point purity differentiation (95% vs. 98%) is a practical discriminator for procurement decisions, as higher purity reduces batch-to-batch variability in dose-response assays.

chemical purity procurement quality control research reagent

What Are the Best Research and Industrial Application Scenarios for N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide Based on Evidence?


Epigenetic Probe Design: Scaffold Optimization for KDM1A/LSD1 Inhibitors with a Polar Tail Modification

The compound serves as a scaffold intermediate within the cyclopropyl-cyclohexyl-acetamide KDM1A/LSD1 inhibitor series. Its 2-hydroxyethylamino tail introduces a polar hydrogen-bond donor group not present in comparator aryl/heteroaryl-cyclopropyl acetamides (e.g., the 550 nM LSD1 Ki compound BDBM254554) [1][2]. Researchers developing LSD1 inhibitors can use this compound to assess the impact of a polar tail on lysine-specific demethylase selectivity, cellular permeability, and metabolic stability.

Optimization of CNS-Penetrant Scaffolds via N-Cyclopropyl Metabolic Shielding

The N-cyclopropyl modification is a validated medicinal chemistry strategy to reduce CYP450-mediated N-dealkylation compared to N-isopropyl or N-ethyl analogs [3][4]. For programs related to CNS disorders (e.g., CRF₁ antagonists for depression/anxiety [5]), procuring this compound provides a starting scaffold with intrinsic metabolic stability advantages, particularly for hit-to-lead campaigns requiring improved brain penetration and half-life.

Selective 17β-HSD1 Inhibitor Development: A C₂-Substituted Cyclohexyl Chemotype

Although direct 17β-HSD1 data for the target compound are unavailable, the broader cyclopropyl-acetamide chemotype has produced potent 17β-HSD1 inhibitors (e.g., IC₅₀ = 110 nM in T47D cells) [6]. The unique 2-(2-hydroxyethylamino) substitution on the cyclohexyl ring offers a hydrogen-bond anchor point that can be exploited to enhance selectivity over 17β-HSD2—a critical criterion in breast cancer drug discovery where off-target estrogen formation must be avoided [7].

CRF₁ Receptor Antagonist Candidate Pre-Screening: Regioisomeric Comparator Study

The compound's 2-substituted cyclohexyl architecture differentiates it from the 4-substituted regioisomer (CAS 1353958-00-5) within the same patent family . Drug discovery groups can use both regioisomers in parallel CRF₁ cAMP and radioligand displacement assays to map how the spatial position of the hydroxyethylamino group modulates antagonist potency and selectivity [8]. This enables a controlled, comparative SAR study critical for patent strategy and lead selection.

Quote Request

Request a Quote for N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.